molecular formula C17H17NOS B14486936 1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one CAS No. 65576-76-3

1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one

Katalognummer: B14486936
CAS-Nummer: 65576-76-3
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: ZRPUXTBQNCFHQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one typically involves the condensation of 2-aminobenzothiazole with benzyl methyl ketone under acidic or basic conditions. The reaction may require a catalyst such as hydrochloric acid or sodium hydroxide to proceed efficiently. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can help control temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The benzothiazole ring can intercalate with DNA or inhibit enzyme activity, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

    Benzothiazole: The parent compound of the benzothiazole family.

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

Uniqueness

1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the benzothiazole ring can lead to distinct properties compared to other benzothiazole derivatives.

Eigenschaften

CAS-Nummer

65576-76-3

Molekularformel

C17H17NOS

Molekulargewicht

283.4 g/mol

IUPAC-Name

1-(2-benzyl-2-methyl-1,3-benzothiazol-3-yl)ethanone

InChI

InChI=1S/C17H17NOS/c1-13(19)18-15-10-6-7-11-16(15)20-17(18,2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3

InChI-Schlüssel

ZRPUXTBQNCFHQU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C2=CC=CC=C2SC1(C)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.